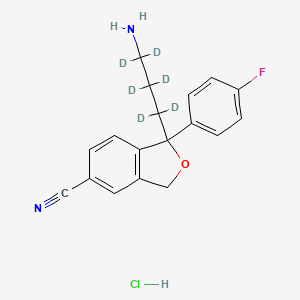

rac Didemethyl Citalopram-d6 Hydrochloride

描述

rac Didemethyl Citalopram-d6 Hydrochloride: is a deuterium-labeled metabolite of Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression. The deuterium labeling in this compound makes it particularly useful in research applications, especially in studies involving metabolic pathways and pharmacokinetics .

准备方法

The synthesis of rac Didemethyl Citalopram-d6 Hydrochloride involves several steps, starting from the parent compound, Citalopram. The process typically includes:

Deuterium Labeling: Introduction of deuterium atoms into the Citalopram molecule.

Demethylation: Removal of methyl groups from the Citalopram structure.

Hydrochloride Formation: Conversion of the compound into its hydrochloride salt form for stability and solubility.

The specific reaction conditions and industrial production methods are proprietary and may vary between manufacturers .

化学反应分析

rac Didemethyl Citalopram-d6 Hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized metabolites.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Overview

rac Didemethyl Citalopram-d6 Hydrochloride is a deuterium-labeled metabolite of Citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used in treating major depressive disorder. The incorporation of deuterium allows for enhanced tracking in pharmacokinetic studies, making it a valuable tool in both clinical and research settings.

Scientific Research Applications

The applications of this compound span several scientific domains, including chemistry, pharmacology, and clinical research. Below are detailed insights into its primary applications:

Pharmacokinetic Studies

- Purpose : Understanding the metabolism and distribution of Citalopram in the body.

- Methodology : Utilized as a reference standard to trace metabolic pathways, allowing researchers to study the pharmacokinetics of Citalopram and its metabolites in human subjects.

- Findings : Studies have shown that the biotransformation of Citalopram involves several cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6, which convert Citalopram to its active metabolites .

Analytical Chemistry

- Purpose : Used as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

- Methodology : Enables precise quantification of drug levels in biological samples, aiding in the development of new analytical techniques for drug testing.

- Impact : Enhances the accuracy and reliability of pharmacological studies by providing a stable internal standard for comparison .

Biological Studies

- Purpose : Investigating gene expression patterns and cellular responses to SSRIs.

- Methodology : Employed in in vitro studies to analyze the effects on serotonin uptake and receptor binding.

- Results : Research indicates that this compound can influence serotonin levels significantly, impacting neuronal behavior and potentially offering insights into depression mechanisms .

Clinical Research

- Purpose : Evaluating the therapeutic efficacy and safety profiles of SSRIs.

- Methodology : Used in clinical trials to assess the effects of Citalopram on various psychiatric disorders.

- Outcomes : Clinical studies have demonstrated that SSRIs like Citalopram are effective for conditions beyond depression, including anxiety disorders and obsessive-compulsive disorder .

Case Study 1: Pharmacogenomics

A genome-wide association study involving patients treated with Citalopram identified genetic variations affecting drug metabolism. The study highlighted the role of CYP2C19 in metabolizing Citalopram to its active forms, with implications for personalized medicine approaches in treating depression .

Case Study 2: Postmortem Toxicology

In forensic toxicology, this compound has been utilized as an internal standard for analyzing postmortem specimens. A study evaluated various biological matrices from aviation accident victims to assess drug presence and concentration levels, demonstrating its utility in toxicological investigations .

作用机制

The mechanism of action of rac Didemethyl Citalopram-d6 Hydrochloride is related to its parent compound, Citalopram. Citalopram functions as a selective serotonin reuptake inhibitor, enhancing serotonergic transmission by inhibiting the reuptake of serotonin in the central nervous system. This leads to increased serotonin levels in the synaptic cleft, which helps alleviate symptoms of depression. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking the compound in metabolic studies .

相似化合物的比较

rac Didemethyl Citalopram-d6 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Citalopram: The parent compound, a widely used SSRI.

Escitalopram: An enantiomer of Citalopram with similar pharmacological properties.

Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.

The uniqueness of this compound lies in its application in research due to the deuterium labeling, which provides valuable insights into the metabolic pathways and pharmacokinetics of Citalopram .

生物活性

rac Didemethyl Citalopram-d6 Hydrochloride, a stable isotope-labeled metabolite of Citalopram, is gaining attention in pharmacological research due to its role as a selective serotonin reuptake inhibitor (SSRI). This compound is particularly significant in studies related to serotonin transport and its implications in treating depression and other mood disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18ClFN2O

- Molecular Weight : 332.8 g/mol

- CAS Number : 1189694-81-2

The primary mechanism of action for this compound involves the inhibition of the serotonin transporter (SERT). This inhibition leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission, which is crucial for mood regulation. Additionally, this compound may interact with various molecular targets that modulate gene expression patterns in circulating lymphocytes, contributing to its antidepressant effects .

Serotonin Transport Inhibition

Research indicates that this compound effectively inhibits SERT, similar to its parent compound, Citalopram. This inhibition is critical for the therapeutic efficacy of SSRIs in managing depression. The compound's ability to increase serotonin availability has been linked to improved mood and cognitive functions .

Neurochemical Research Applications

As a reference standard, this compound is utilized in analytical chemistry for quantifying Citalopram and its metabolites. Its application extends to studies investigating the pharmacokinetics of SSRIs and their metabolites, providing insights into their metabolic pathways and therapeutic profiles .

Clinical Implications

A study examining the pharmacokinetics of SSRIs highlighted the importance of understanding the metabolic pathways involving this compound. The research demonstrated that variations in metabolic ratios influenced by genetic polymorphisms (e.g., CYP2D6 and CYP2C19) could affect therapeutic outcomes in patients receiving SSRIs .

Toxicological Analysis

In forensic toxicology, this compound has been identified in postmortem analyses, emphasizing its relevance in understanding drug metabolism and potential interactions with other substances. The enantioselective analysis of Citalopram and its metabolites revealed significant variations in concentration ratios, which could inform clinical decisions regarding antidepressant therapy .

Comparative Analysis of Metabolites

| Metabolite | Mechanism | Clinical Relevance |

|---|---|---|

| rac Didemethyl Citalopram-d6 | Inhibits SERT; increases serotonin levels | Potential antidepressant effects |

| O-desmethylvenlafaxine | Inhibits both SERT and norepinephrine transporter | Efficacy in treating major depressive disorder |

| N-desmethylvenlafaxine | Active metabolite with similar actions | Contributes to overall therapeutic effects |

属性

IUPAC Name |

1-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPDJHFUISDGTP-FJBJLJJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675834 | |

| Record name | 1-[3-Amino(~2~H_6_)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189865-88-0 | |

| Record name | 1-[3-Amino(~2~H_6_)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。